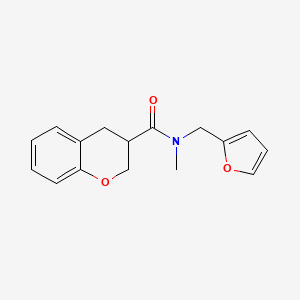
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a proton ionophore that is commonly used to disrupt the mitochondrial membrane potential, leading to an increase in cellular respiration and ATP production.
作用機序
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide acts as a proton ionophore, disrupting the mitochondrial membrane potential and leading to an increase in cellular respiration and ATP production. This compound is thought to work by carrying protons across the mitochondrial membrane, bypassing the electron transport chain and leading to an increase in the rate of respiration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing cellular respiration and ATP production, this compound has been shown to increase mitochondrial membrane permeability, leading to the release of cytochrome c and other apoptotic factors. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of mitochondrial respiration, making it a useful tool for investigating mitochondrial function. However, this compound has some limitations as well. It is a highly toxic compound and must be handled with care. Additionally, because it disrupts mitochondrial function, it can have unintended effects on cellular metabolism and other cellular processes.
将来の方向性
There are a number of future directions for research involving N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the use of this compound as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer therapy. Another potential direction is the use of this compound in the treatment of metabolic disorders, such as diabetes. This compound has been shown to increase cellular respiration and ATP production, which could be beneficial in treating metabolic disorders characterized by impaired mitochondrial function. Finally, further research could investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reduced to the corresponding alcohol, which is then converted to the final product by reaction with methyl iodide.
科学的研究の応用
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively used in scientific research to study mitochondrial function, cellular respiration, and ATP production. This compound has been shown to increase the rate of respiration in isolated mitochondria, leading to an increase in ATP production. This has led to the use of this compound in studies investigating the role of mitochondrial dysfunction in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-14-6-4-8-19-14)16(18)13-9-12-5-2-3-7-15(12)20-11-13/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSJVJAWYCBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
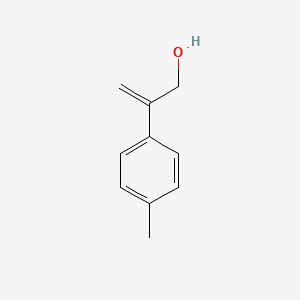
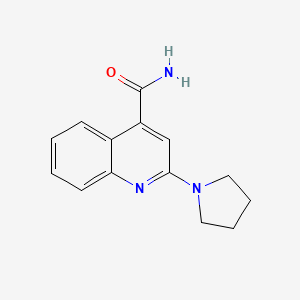
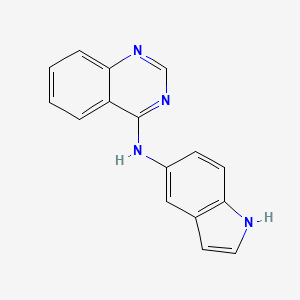
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

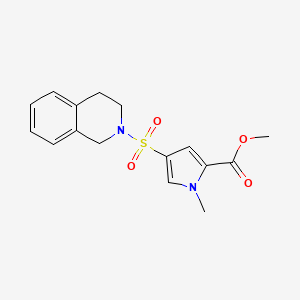
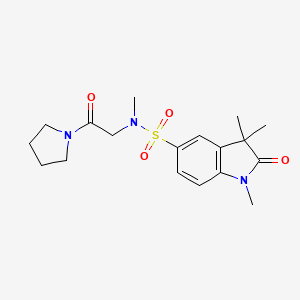
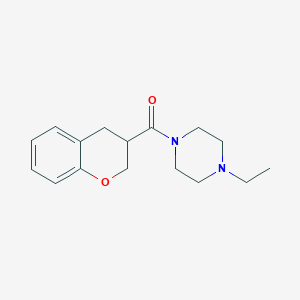
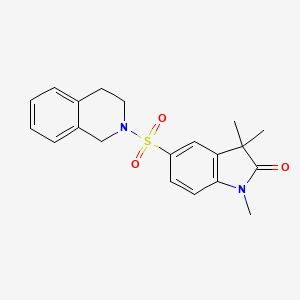
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)